molecular formula C12H22Cl3N3O B8219806 5-methoxy-N-[(piperidin-4-yl)methyl]pyridin-2-amine trihydrochloride

5-methoxy-N-[(piperidin-4-yl)methyl]pyridin-2-amine trihydrochloride

Cat. No.: B8219806
M. Wt: 330.7 g/mol
InChI Key: HRMUSFVNIAHXRE-UHFFFAOYSA-N
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Description

5-methoxy-N-[(piperidin-4-yl)methyl]pyridin-2-amine trihydrochloride is a chemical compound that belongs to the class of heterocyclic amines. This compound is characterized by the presence of a methoxy group attached to a pyridine ring, which is further connected to a piperidine moiety via a methylene bridge. The trihydrochloride form indicates that the compound is stabilized as a salt with three hydrochloride ions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-methoxy-N-[(piperidin-4-yl)methyl]pyridin-2-amine trihydrochloride typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Piperidine Intermediate: The piperidine moiety can be synthesized through the hydrogenation of pyridine derivatives or by cyclization reactions involving amines and aldehydes.

    Attachment of the Methoxy Group: The methoxy group is introduced via methylation reactions using reagents such as methyl iodide or dimethyl sulfate.

    Coupling Reaction: The piperidine intermediate is then coupled with the methoxy-substituted pyridine derivative using a suitable coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).

    Formation of the Trihydrochloride Salt: The final compound is converted to its trihydrochloride form by treatment with hydrochloric acid.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The key steps include:

    Optimization of Reaction Conditions: Parameters such as temperature, pressure, and solvent choice are optimized to maximize yield and purity.

    Purification: Techniques like crystallization, distillation, and chromatography are employed to purify the final product.

    Quality Control: Analytical methods such as HPLC (High-Performance Liquid Chromatography) and NMR (Nuclear Magnetic Resonance) spectroscopy are used to ensure the compound meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

5-methoxy-N-[(piperidin-4-yl)methyl]pyridin-2-amine trihydrochloride can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group or further to a carbonyl group.

    Reduction: The pyridine ring can be reduced to form a piperidine ring.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

    Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is often employed.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or sodium hydride (NaH) can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of 5-hydroxy-N-[(piperidin-4-yl)methyl]pyridin-2-amine.

    Reduction: Formation of 5-methoxy-N-[(piperidin-4-yl)methyl]piperidine.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

5-methoxy-N-[(piperidin-4-yl)methyl]pyridin-2-amine trihydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as a modulator of biological pathways and as a probe in biochemical assays.

    Medicine: Explored for its therapeutic potential in treating neurological disorders and as a precursor for drug development.

    Industry: Utilized in the development of agrochemicals and as an intermediate in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 5-methoxy-N-[(piperidin-4-yl)methyl]pyridin-2-amine trihydrochloride involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may bind to receptors or enzymes, modulating their activity.

    Pathways Involved: It can influence signaling pathways related to neurotransmission, inflammation, or cell proliferation.

Comparison with Similar Compounds

Similar Compounds

    5-methoxy-N-[(piperidin-4-yl)methyl]pyrimidin-2-amine dihydrochloride: Similar structure but with a pyrimidine ring instead of a pyridine ring.

    N-(pyridin-4-yl)pyridin-4-amine: Lacks the methoxy group and piperidine moiety.

Uniqueness

5-methoxy-N-[(piperidin-4-yl)methyl]pyridin-2-amine trihydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its methoxy group and piperidine moiety contribute to its versatility in various applications.

Properties

IUPAC Name

5-methoxy-N-(piperidin-4-ylmethyl)pyridin-2-amine;trihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19N3O.3ClH/c1-16-11-2-3-12(15-9-11)14-8-10-4-6-13-7-5-10;;;/h2-3,9-10,13H,4-8H2,1H3,(H,14,15);3*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRMUSFVNIAHXRE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CN=C(C=C1)NCC2CCNCC2.Cl.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22Cl3N3O
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.7 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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